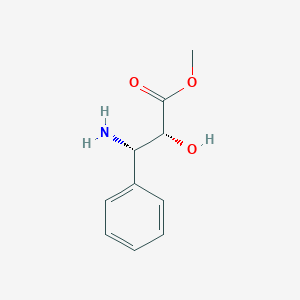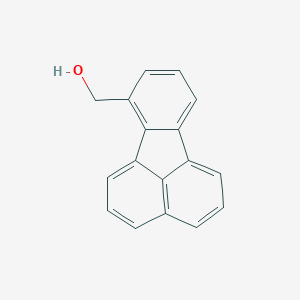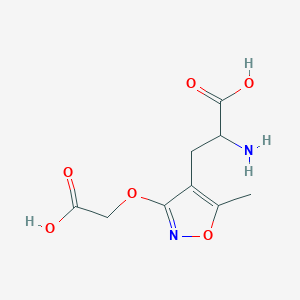![molecular formula C5H4N4O2 B159409 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 135787-31-4](/img/structure/B159409.png)
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione, also known as PP2, is a potent and selective inhibitor of Src family kinases (SFKs). SFKs are a family of non-receptor tyrosine kinases that are involved in numerous cellular processes, including cell proliferation, differentiation, and migration. PP2 has been widely used as a tool compound in scientific research to investigate the role of SFKs in various biological processes.
Mécanisme D'action
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a competitive inhibitor of SFKs, meaning it binds to the ATP-binding site of the kinase domain and prevents ATP from binding. This prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of cellular processes regulated by SFKs.
Biochemical and physiological effects:
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione inhibits cell proliferation, migration, and invasion in various cell types. In vivo studies have shown that 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can inhibit tumor growth and metastasis in mouse models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione in lab experiments is its specificity for SFKs. 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has been shown to have little to no effect on other kinases, making it a useful tool compound for investigating the role of SFKs in various biological processes. However, one limitation of using 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is its relatively low potency compared to other SFK inhibitors. This can make it difficult to achieve complete inhibition of SFKs in some experimental systems.
Orientations Futures
There are several future directions for research involving 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione. One area of interest is the development of more potent and selective SFK inhibitors. Another area of interest is the investigation of the role of SFKs in various disease states, including cancer and inflammatory diseases. Additionally, the use of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione as a tool compound for investigating the role of SFKs in stem cell differentiation and regeneration is an area of growing interest.
Méthodes De Synthèse
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione can be synthesized by a variety of methods, including the reaction of 3-aminopyrazole with ethyl acetoacetate and subsequent cyclization with phosgene. Another method involves the reaction of 3-aminopyrazole with ethyl acetoacetate and subsequent cyclization with carbonyldiimidazole. Both methods result in the formation of 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione with high purity and yield.
Applications De Recherche Scientifique
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has been extensively used in scientific research to investigate the role of SFKs in various biological processes. SFKs are involved in cell signaling pathways that regulate cell proliferation, differentiation, and migration. 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione has been shown to inhibit SFKs in vitro and in vivo, leading to the inhibition of these cellular processes.
Propriétés
IUPAC Name |
1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUOMBLAKHBLFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1NC(=O)NC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617949 |
Source


|
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
CAS RN |
40769-81-1 |
Source


|
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40769-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

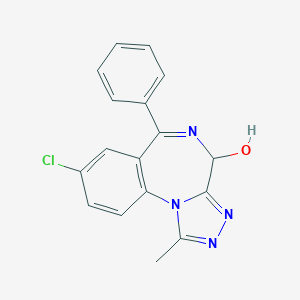
![7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(3R)-3-hydroxy-5-[3-(trifluoromethyl)phenyl]pentyl]cyclopentyl]heptanoic acid](/img/structure/B159330.png)
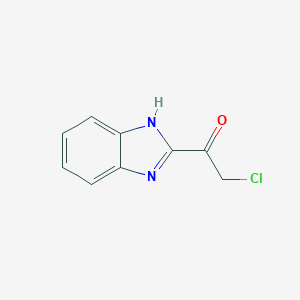




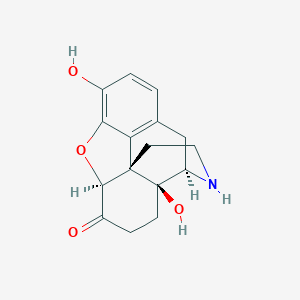
![4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B159344.png)
![[(2S)-1-Oxaspiro[2.5]octan-2-yl]methanol](/img/structure/B159350.png)

